alpha-D-allofuranose
Description
Contextual Significance in Complex Carbohydrate Synthesis
Alpha-D-allofuranose derivatives serve as crucial building blocks in the stereoselective synthesis of complex oligosaccharides and other glycoconjugates. A common and cost-effective starting material for the synthesis of allofuranose derivatives is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be converted to the corresponding allofuranose derivative through an oxidation-reduction sequence at the C-3 position. cdnsciencepub.comiucr.org This transformation provides access to a chiral scaffold with the allose configuration, which can then be further functionalized for use in glycosylation reactions.
The strategic use of protecting groups on the allofuranose ring is essential for its application as a glycosyl donor or acceptor in oligosaccharide synthesis. For instance, derivatives of this compound have been utilized in the synthesis of purine (B94841) nucleosides, demonstrating their utility in medicinal chemistry. unl.pt Furthermore, propargylated allofuranose derivatives have been employed in copper-catalyzed azide-alkyne cycloaddition reactions to create novel 1,2,3-triazole-linked glycoconjugates, highlighting the versatility of the allofuranose scaffold in constructing diverse molecular architectures. nih.gov
The synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose is a notable example of an allofuranose-derived building block. This compound can be prepared from the corresponding triflate of diacetone glucose via nucleophilic substitution with sodium azide (B81097). The azido (B1232118) group can then be photolyzed to form an imino intermediate, which upon hydrolysis yields a ketone, demonstrating a pathway to further functionalization. doi.orgnih.gov Another significant derivative is 3-C-ethynyl-1,2:5,6-di-O-(1-methylethylidene)-α-d-allofuranose, synthesized by the reaction of a 3-keto glucoside with ethynyl (B1212043) magnesium bromide. This ethynyl-substituted allofuranose serves as a precursor for the synthesis of more complex molecules, including double-headed pyranonucleosides. chemicalbook.com
Table 1: Synthesis of Key this compound Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | i) TEMPO, TBAHS, CH₂Cl₂/NaClO ii) NaBH₄, MeOH, 0°C | 90 | cdnsciencepub.com |
| 1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-α-D-glucofuranose | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | NaN₃, Hexamethylphosphoramide, 18 hr | 40 | doi.org |
| 1,2:5,6-di-O-(1-methylethylidene)-α-d-ribo-hex-3-ulofuranose | 3-C-Ethynyl-1,2:5,6-di-O-(1-methylethylidene)-α-d-allofuranose | Ethynylmagnesium chloride, THF, Ether | 79 | iucr.org |
Overview of Research Trajectories in Allofuranose Chemistry
The exploration of allofuranose chemistry has evolved from fundamental synthetic transformations to detailed conformational analyses and applications in the synthesis of bioactive molecules. Historically, the synthesis of D-allose and its derivatives has been a synthetic challenge due to its rarity in nature. Early methods focused on the epimerization of more abundant sugars like D-glucose. The development of efficient methods to produce 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from its glucose counterpart on a larger scale has been a significant advancement, facilitating broader research into its chemistry. iucr.org
A major trajectory in allofuranose research has been the investigation of its conformational behavior. Unlike the more rigid pyranose rings, furanose rings exhibit significant flexibility and can exist in a variety of envelope and twist conformations. nih.govacs.org The conformational preferences of allofuranose derivatives have been extensively studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. doi.org These studies have revealed that the conformation of the furanose ring is influenced by the nature and orientation of its substituents. For instance, the analysis of cyano-containing allofuranose derivatives has demonstrated the power of combining NMR data, such as Nuclear Overhauser Effect (NOE) and J-coupling constants, with molecular mechanics calculations to determine their solution-state structures. doi.org
Recent research has focused on leveraging the unique stereochemistry of this compound for the synthesis of complex and biologically relevant molecules. This includes the development of novel glycosylation methods using allofuranosyl donors and the incorporation of allofuranose units into oligosaccharides and nucleoside analogues with potential therapeutic applications. unl.ptrsc.org The ongoing exploration of allofuranose chemistry continues to contribute to the broader understanding of carbohydrate structure and function.
Table 2: Selected ¹H NMR Data for 3-Deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene-α-d-allofuranose in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| H-1 | 5.84 | d, J = 3.7 | iucr.org |
| H-2 | 4.88–4.82 | m | iucr.org |
| - | 4.68 | dd, AB syst., J = 14.9, J = 10.4 | iucr.org |
| H-4 | 4.14 | dd, J = 8.0, J = 5.5 | iucr.org |
| H-5 | 4.02–3.92 | m | iucr.org |
| H-6 | 3.65 | dd, J = 9.9, J = 8.4 | iucr.org |
| - | 2.74 | tt, J = 10.1, J = 4.4 | iucr.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36468-79-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alpha D Allofuranose and Its Derivatives
Chemical Synthesis of Alpha-D-Allofuranose Scaffolds
The primary route to this compound involves the stereoselective transformation of readily available D-glucose derivatives. This epimerization at the C3 position is a critical step, and various methods have been developed to achieve it efficiently.
Stereoselective Conversion from D-Glucofuranose Precursors
The most common strategy for synthesizing this compound involves a two-step oxidation-reduction sequence starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. google.comgoogle.comacs.org This precursor is favored due to the protection of four of the five hydroxyl groups, leaving the C3 hydroxyl group accessible for chemical modification. ontosight.aigoogle.comscientificlabs.ie The initial step is the oxidation of the secondary alcohol at the C3 position to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. researchgate.netcdnsciencepub.com Subsequent reduction of this intermediate ketone introduces the hydroxyl group in the allo configuration. researchgate.netroyalsocietypublishing.org
Several oxidizing agents have been employed for this transformation. A classic approach utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as acetic anhydride (B1165640). google.comgoogle.com More recently, TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) has been shown to be a rapid and efficient alternative. nih.gov The choice of reducing agent for the second step is crucial for achieving high stereoselectivity. Sodium borohydride (B1222165) is commonly used, effectively reducing the ketone to the desired allofuranose epimer. acs.orgresearchgate.netnih.gov
Innovations in this area have led to the development of "one-pot" procedures where the oxidation and reduction steps are performed sequentially in the same reaction vessel without isolation of the intermediate ulose. google.comgoogle.com This approach simplifies the synthetic process and can lead to high yields of the desired 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. google.comgoogle.com
| Precursor | Oxidation Conditions | Reduction Conditions | Product | Yield | Reference(s) |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DMSO, Acetic Anhydride | Sodium Borohydride | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 58% | google.com |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DMSO, P₂O₅ | Sodium Borohydride | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 73% | researchgate.netchemicalbook.com |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | TEMPO, NaClO, TBAHS | Sodium Borohydride | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 90% | nih.gov |
Preparative Approaches for Protected Allofuranose Intermediates
The synthesis of protected allofuranose intermediates is fundamental for further derivatization. The most widely used protected form is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, prepared as described above. google.comgoogle.comacs.org The two isopropylidene groups protect the 1,2- and 5,6-hydroxyls, rendering the molecule stable and soluble in organic solvents, which facilitates subsequent chemical manipulations. ontosight.ai
The synthesis of this diacetonated allofuranose has been optimized for large-scale production, with methods that avoid column chromatography and yield crystalline, analytically pure product. acs.orgacs.org For instance, a one-pot, two-step procedure using DMSO/acetic anhydride for oxidation and sodium borohydride for reduction can be performed on a molar scale. acs.org An alternative large-scale preparation involves oxidation with a P₂O₅/DMSO system, followed by an extractive workup to remove inorganic byproducts before the reduction step. researchgate.net
Following the synthesis of the di-O-isopropylidene protected allofuranose, selective deprotection can be carried out to furnish other useful intermediates. For example, careful acid-catalyzed hydrolysis can selectively remove the 5,6-O-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-allofuranose. researchgate.net This mono-protected intermediate is valuable for modifications at the 5- and 6-positions.
Regioselective Derivatization Strategies
With the this compound scaffold in hand, regioselective derivatization allows for the synthesis of a wide array of complex molecules.
Selective Protection and Deprotection of Hydroxyl Groups
The differential reactivity of the hydroxyl groups in partially protected allofuranose derivatives is key to their regioselective modification. Starting with 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, the only free hydroxyl group is at the C3 position, which can be readily acylated or alkylated. royalsocietypublishing.orgnih.gov
As mentioned, selective hydrolysis of the 5,6-O-isopropylidene group of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose provides 1,2-O-isopropylidene-α-D-allofuranose, exposing the primary C6 hydroxyl and the secondary C5 hydroxyl for further reactions. researchgate.net The primary hydroxyl at C6 is generally more reactive than the secondary hydroxyls at C3 and C5, allowing for selective reactions at this position under controlled conditions. For instance, selective tosylation or benzoylation can be achieved at the C6 position.
The choice of protecting groups and the sequence of their introduction and removal are critical for directing the regioselectivity of subsequent reactions. For example, after benzoylating the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, the 5,6-O-isopropylidene group can be selectively hydrolyzed to give 3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose. researchgate.net
| Substrate | Reagents | Product | Key Selectivity | Reference(s) |
| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Acetic Acid (controlled hydrolysis) | 1,2-O-isopropylidene-α-D-allofuranose | Selective removal of 5,6-isopropylidene | researchgate.net |
| 3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Acetic Acid (controlled hydrolysis) | 3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose | Selective removal of 5,6-isopropylidene | researchgate.net |
| 1,2-O-isopropylidene-α-D-glucofuranose | Various acylating agents | 3,5,6-tri-O-acyl derivatives | Acylation of available hydroxyls | dergipark.org.tr |
O-Alkylation and C-Substitution Reactions
O-alkylation of the free hydroxyl groups of protected allofuranose derivatives is a common strategy to introduce various functionalities. For example, the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose can be O-alkylated using reagents like propargyl bromide in the presence of a base such as sodium hydride to form the corresponding ether. royalsocietypublishing.orgnih.gov This introduces an alkyne moiety that can be further functionalized, for instance, via click chemistry. royalsocietypublishing.org
C-substitution reactions, which involve the formation of a new carbon-carbon bond, have also been explored. A notable example is the reaction of a suitably protected α-D-allofuranose triflate with lithium cyclopentadienide, which leads to C-substitution at the C3 position. rsc.orgnih.gov
| Substrate | Reagent(s) | Product Type | Reaction Type | Reference(s) |
| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Propargyl bromide, NaH | 3-O-propargyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | O-Alkylation | royalsocietypublishing.orgnih.gov |
| Partially protected α-D-allofuranose triflate | Lithium cyclopentadienide | Glucose-cyclopentadiene | C-Substitution | rsc.orgnih.gov |
| 3-O-(2-diazo-2-phenylacetyl)-1,2;5,6-di-O-isopropylidene-α-D-allofuranose | Rh₂(OAc)₄ | Diastereoselective ether | Intramolecular C-H insertion | nih.gov |
Introduction of Functional Moieties (e.g., Nitromethyl, Aminomethyl)
The introduction of nitrogen-containing functional groups onto the allofuranose scaffold is of particular interest for the synthesis of modified nucleosides and sugar amino acids.
The nitromethyl group can be introduced at the C3 position. One approach involves the addition of nitryl iodide to 3-deoxy-1,2:5,6-di-O-isopropylidene-3-methylene-α-D-ribo-hexofuranose, followed by reduction with sodium borohydride to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-3-C-nitromethyl-α-D-allofuranose. cdnsciencepub.comcdnsciencepub.com An alternative synthesis involves the reduction of a nitro-olefin precursor with sodium borohydride. nih.gov
The resulting nitromethyl derivative can then be reduced to the corresponding aminomethyl compound. For instance, hydrogenation of 3-deoxy-1,2:5,6-di-O-isopropylidene-3-C-nitromethyl-α-D-allofuranose using a palladium on carbon (Pd/C) catalyst yields 3-C-aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose. nih.govresearchgate.net This amino derivative can be further functionalized, for example, by protection with a benzyloxycarbonyl (Cbz) group. nih.govresearchgate.net
| Precursor | Reagent(s) | Product | Functional Group Introduced | Reference(s) |
| 3-deoxy-1,2:5,6-di-O-isopropylidene-3-methylene-α-D-ribo-hexofuranose | 1. Nitryl Iodide; 2. NaBH₄ | 3-deoxy-1,2:5,6-di-O-isopropylidene-3-C-nitromethyl-α-D-allofuranose | Nitromethyl | cdnsciencepub.comcdnsciencepub.com |
| 3-deoxy-1,2:5,6-di-O-isopropylidene-3-C-nitromethyl-α-D-allofuranose | H₂, Pd/C | 3-C-aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Aminomethyl | nih.govresearchgate.net |
| 3-C-aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Benzyl (B1604629) chloroformate, K₂CO₃ | 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | N-benzyloxycarbonylaminomethyl | nih.govresearchgate.net |
Synthesis of Complex Allofuranose-Containing Structures
Glycoconjugate and Oligosaccharide Synthesis
The synthesis of glycoconjugates and oligosaccharides containing this compound is crucial for exploring their biological functions. Protected monosaccharides like 1,2-O-isopropylidene-alpha-D-glucofuranose and its allofuranose counterparts serve as versatile building blocks in these syntheses. ontosight.aigoogle.com The selective protection and deprotection of hydroxyl groups are fundamental to achieving specific linkages. For instance, the 1,2-O-isopropylidene group directs reactions to other positions on the furanose ring, enabling controlled chain elongation and the introduction of various functionalities. ontosight.ai
A common strategy involves the use of a starting material like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be oxidized at the C-3 position and subsequently reduced to yield the allo-configured 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. nih.govresearchgate.net This intermediate is then selectively deprotected, typically at the 5,6-position, to provide a primary hydroxyl group for glycosylation or further modification, leading to the formation of disaccharides and larger oligosaccharide chains. researchgate.net These synthetic routes are instrumental in creating molecules for applications in drug development and vaccine design. ontosight.ai
Sugar Amino Acids and Carbopeptoids Derivatization
Sugar amino acids (SAAs) are valuable building blocks for creating peptide mimics known as carbopeptoids. Synthetic strategies have been developed to produce novel N-protected furanoid SAAs from 3-C-substituted 1,2-O-isopropylidene-α-D-allofuranose derivatives. researchgate.net These methods allow for the creation of SAAs with varied spatial arrangements of aminomethyl and carboxylic acid functional groups. researchgate.net
One approach begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which undergoes Swern oxidation followed by a Grignard reaction to introduce a substituent at the C-3 position, yielding an allofuranose derivative. researchgate.net This intermediate can then be converted into amino alcohol derivatives, which are precursors to SAAs. researchgate.net For example, a Henry reaction on an oxidized glucofuranose derivative, followed by reduction, can produce an amino alcohol with the allo-configuration on a large scale. researchgate.net These allofuranose-based SAAs are then used to synthesize short-chain homooligomers, the first step towards developing new carbopeptoids. researchgate.net
| Starting Material | Key Intermediate | Final Product Type |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-C-substituted 1,2-O-isopropylidene-α-D-allofuranose | Sugar Amino Acids (SAAs) |
| 1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose | 1,2:5,6-di-O-isopropylidene-3-C-undecyl-α-D-allofuranose | Disubstituted α-D-allofuranoses |
Synthesis of Nucleoside and Pseudodisaccharide Analogs
Allofuranose-containing nucleoside analogs have been synthesized and evaluated for their potential as therapeutic agents. A common synthetic route starts with 1,2:5,6-di-O-isopropylidene-α-D-allofuranose and proceeds through a key intermediate, 1,2,3,5,6-pentaacetoxy-β-D-allofuranose, using the Vorbrüggen method to couple the sugar to a purine (B94841) base. nih.gov This has led to the creation of several new purine nucleosides derived from allofuranose. nih.gov One such derivative, 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine, has shown significant cytotoxicity against human cancer cell lines. nih.gov
The synthesis of ether-linked pseudodisaccharides containing an allofuranose unit has also been achieved. nih.gov A notable synthesis produced a guanofosfocin analogue where an allofuranose moiety is connected to a mannose derivative. nih.gov The process started from a protected α-allofuranose-diol, which was converted to a cyclic sulfate (B86663). nih.govresearchgate.net The key step involved the ring-opening of this cyclic sulfate by an alkoxide generated from a protected mannose derivative, forming the ether linkage between the two sugar units. nih.gov
| Allofuranose Derivative | Coupled Moiety | Product Class |
| 1,2,3,5,6-pentaacetoxy-β-D-allofuranose | Purine bases | Nucleoside Analogs |
| 5,6-Anhydro-3-O-benzyl-1,2-O-isopropylidene-α-D-allofuranose | Methyl α-D-mannoside derivative | Pseudodisaccharide Analogs |
Formation of Organometallic Complexes with Allofuranose Ligands
Carbohydrates, including this compound, can act as ligands, coordinating to metal centers through their hydroxyl groups and ring oxygen atoms. acs.org Research has shown that both α-D-glucofuranose and α-D-allofuranose can coordinate to a trimethylplatinum cation, forming the first carbohydrate-platinum(IV) complexes with neutral carbohydrate ligands. researchgate.net In these complexes, the sugar acts as a tridentate ligand, binding through three hydroxyl groups. acs.orgresearchgate.net
The synthesis of these complexes is typically achieved by reacting a suitable metal precursor, such as [PtMe₃(Me₂CO)₃]BF₄, with the protected carbohydrate in an organic solvent like acetone. acs.org Furthermore, binuclear copper(II) complexes have been synthesized using ligands derived from 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose, a structurally related aminofuranose. nih.gov These studies on glucofuranose derivatives provide a strong basis for the development of allofuranose-based organometallic complexes, where the unique stereochemistry of allofuranose could influence the catalytic and biological properties of the resulting metal complexes. nih.gov
| Metal | Allofuranose Ligand Type | Resulting Complex |
| Platinum(IV) | Neutral this compound | [PtMe₃(α-D-allofuranose)]⁺ |
| Copper(II) | Amino-deoxy-glucofuranose derivative (allo-analogous) | Binuclear Cu₂(ligand)₂ complexes |
Application of Click Chemistry for Triazole-Linked Glycoconjugates
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for creating complex glycoconjugates due to its high efficiency and regioselectivity. nih.govresearchgate.net This methodology has been successfully applied to synthesize a series of 1,4-disubstituted 1,2,3-triazole derivatives linked to an allofuranose core. nih.gov
The synthesis typically involves preparing a propargylated allofuranose derivative, such as 3-O-propargyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose. nih.gov This alkyne-functionalized sugar is then reacted with various organic azides in a three-component, one-pot reaction catalyzed by a Cu-Al mixed oxide system to yield the desired triazole-linked glycoconjugates in good yields. nih.gov This approach allows for the facile connection of the allofuranose unit to other molecules, including other sugars or aglycones, to create novel structures for evaluation in medicinal chemistry. nih.govchim.it
| Allofuranose Derivative | Reaction Partner | Catalyst System | Product |
| 3-O-propargyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Benzyl azide (B81097) (generated in situ) | Cu-Al mixed oxide / Sodium ascorbate (B8700270) | 1,4-disubstituted 1,2,3-triazole-linked allofuranose |
| Azido-allofuranose derivatives | Terminal alkynes | Copper(I) salts | Triazole-linked glycoconjugates |
Spectroscopic Characterization and Advanced Structural Elucidation of Alpha D Allofuranose Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of alpha-D-allofuranose derivatives in solution. A combination of one-dimensional and multidimensional NMR experiments allows for the comprehensive assignment of proton and carbon signals, the determination of through-bond and through-space connectivities, and the deduction of stereochemical and conformational relationships.
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is the foundational step in the structural analysis of this compound derivatives. researchgate.netnih.gov While limited specific data for the parent this compound is available, extensive studies on its derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, provide valuable insights. arkat-usa.orgroyalsocietypublishing.org For instance, in a derivative of the latter, the anomeric proton (H-1) signal appears as a doublet at approximately 5.84 ppm with a coupling constant (J) of 3.7 Hz. nih.gov The chemical shifts of the anomeric carbons are also diagnostic, with values around 105.4 ppm being characteristic. nih.gov The presence of substituents significantly influences the chemical shifts. For example, in 1,2-O-isopropylidene-3-C-undecyl-3-O-methyl-α-D-allofuranose, the anomeric proton resonates at 5.25 ppm (d, J = 4.0 Hz). arkat-usa.org
A comprehensive analysis of ¹H and ¹³C NMR data for various this compound derivatives allows for the establishment of characteristic chemical shift ranges for each position, which is crucial for the identification of these molecules.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 5.84 (d, J = 3.7 Hz) | 105.4 |
| H-2 | 4.88–4.82 (m) | 80.5 |
| H-3 | 2.74 (tt, J = 10.1, 4.4 Hz) | 46.6 |
| H-4 | 4.88–4.82 (m) | 79.0 |
| H-5 | 4.14 (dd, J = 8.0, 5.5 Hz) | 70.8 |
| H-6a | 4.02–3.92 (m) | 68.2 |
| H-6b | 3.65 (dd, J = 9.9, 8.4 Hz) | 68.2 |
Data derived from a 3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene-α-d-allofuranose derivative. nih.gov
Multidimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for establishing the connectivity and stereochemistry of this compound derivatives. doi.orgslideshare.netsfu.ca
Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of scalar couplings between adjacent protons. For example, a COSY spectrum would show a cross-peak between H-1 and H-2, H-2 and H-3, and so on, confirming the proton sequence along the furanose ring. royalsocietypublishing.orgmdpi.com
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon spectrum based on the already assigned proton spectrum. For instance, the proton signal at 5.84 ppm would show a correlation to the carbon signal at 105.4 ppm, confirming this carbon as C-1. royalsocietypublishing.orgmdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for linking different spin systems, such as the furanose ring to its substituents. For example, the protons of an isopropylidene group would show HMBC correlations to the carbons of the furanose ring to which it is attached. royalsocietypublishing.orgmdpi.com
The magnitude of vicinal proton-proton coupling constants (³JHH) is a powerful tool for determining the dihedral angles between coupled protons, which in turn provides information about the stereochemistry and conformation of the furanose ring. The Karplus equation describes the relationship between the coupling constant and the dihedral angle. magritek.com
In furanose rings, the ³J(H1,H2) coupling constant is particularly informative for determining the anomeric configuration. For many furanosides, a larger ³J(H1,H2) value (around 5 Hz) is indicative of an α-anomeric configuration, while a smaller value (around 1-2 Hz) suggests a β-anomer. rsc.org For example, a ³J(H1,H2) of approximately 4.85 Hz has been observed for α-D-allofuranose derivatives. rsc.org
Analysis of other J-coupling constants, such as ³J(H4,H5), can provide insights into the conformation of the exocyclic C5-C6 side chain. nih.gov The observed J-coupling constants can be compared with theoretical values calculated for different possible conformations to determine the predominant conformer in solution. acs.org
While J-coupling constants are often useful, in some cases, particularly when the ³J(H1,H2) values for α and β anomers are similar, other NMR techniques are required to definitively assign the anomeric configuration. rsc.org Chemical shift anisotropy (CSA) and cross-correlated relaxation experiments offer a powerful alternative.
These experiments measure the interference between the dipole-dipole (DD) interaction and the chemical shift anisotropy (CSA) relaxation mechanisms of the anomeric proton. The rate of this cross-correlated relaxation is dependent on the orientation of the C1-H1 bond relative to the principal axes of the ¹³C chemical shift tensor, which differs for α and β anomers. rsc.org For instance, in N-acetyl-D-allosamine, the α-anomeric form showed notably different relaxation rates for its H1 doublet components, allowing for the unambiguous elucidation of its anomeric configuration. rsc.org Solid-state NMR studies on monosaccharides have also shown that the ¹³C CSA tensor for the α-anomer is more axially symmetrical than that of the β-form. nih.gov
This compound and its derivatives can exist in a dynamic equilibrium between different ring conformations. Low-temperature NMR studies can be employed to "freeze out" these conformers, allowing for their individual characterization. nih.gov By recording NMR spectra at progressively lower temperatures, it is possible to observe the decoalescence of signals, which indicates the slowing of the conformational exchange on the NMR timescale. nih.govnih.gov
These studies can provide valuable thermodynamic and kinetic data about the conformational equilibria, such as the relative populations of different conformers and the energy barriers to interconversion. nih.gov For example, low-temperature NMR has been used to study the intermediates formed during glycosylation reactions of furanoside donors, providing insights into the reaction mechanism and selectivity. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation and stereochemistry.
Crystal structures of several this compound derivatives have been reported. For example, the crystal structure of 3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose reveals that the furanose ring adopts a twist (⁰T₄) conformation. nih.gov In another example, 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose, the furanosidic and isopropylidene rings are also in twisted conformations. iucr.org
Table 2: Selected Crystallographic Data for an this compound Derivative
| Parameter | Value |
|---|---|
| Compound | 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose |
| Formula | C₁₃H₂₁NO₇ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Furanose Ring Conformation | ⁰T₄ |
Data from reference nih.gov.
The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding the structure-activity relationships of these molecules and for validating the conformational preferences deduced from NMR studies in solution.
Determination of Solid-State Molecular and Crystal Structures
The molecular and crystal structures of various this compound derivatives have been meticulously determined using single-crystal X-ray diffraction. This powerful analytical technique has provided definitive evidence for the stereochemistry and constitution of these molecules in the solid state.
For instance, the structure of 3-C-ethynyl-1,2,5,6-di-O-(1-methylethylidene)-α-d-allofuranose was confirmed, revealing a crystalline solid. acs.org Similarly, the crystal structure of 1,2:5,6-di-O-isopropylidene-3-C-(triphenylstannyl-methyl)-α-D-allofuranose has been elucidated, showing a slightly distorted tetrahedral geometry around the tin atom. rsc.org In another example, the analysis of 3-C-(dibutyliodostannyl)methyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose revealed a distorted trigonal bipyramidal arrangement about the tin atom. rsc.org
The systematic name for 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose is (3aR,5S,6R,6aR)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(nitromethyl)tetrahydrofuro[2,3-d] iucr.orgresearchgate.netdioxole. iucr.orgresearchgate.net This compound consists of a substituted 2,2-dimethyltetrahydrofuro[2,3-d] iucr.orgresearchgate.netdioxolane skeleton. researchgate.netnih.gov Another derivative, 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose, has the systematic name benzyl (B1604629) ({(3aR,5S,6R,6aR)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d] iucr.orgresearchgate.netdioxol-6-yl}methyl)carbamate. researchgate.net
The crystallographic data for a selection of this compound derivatives are summarized in the table below, showcasing the diversity of substituents and their influence on the crystal lattice parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose | C₁₃H₂₁NO₇ | Orthorhombic | P2₁2₁2₁ | a = 8.6732(3) Å, b = 9.5391(4) Å, c = 18.5709(7) Å | iucr.orgnih.gov |
| 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose | C₁₃H₂₂O₆ | Triclinic | P1 | a = 5.503(4) Å, b = 8.113(1) Å, c = 9.122(2) Å, α = 99.65(2)°, β = 103.69(3)°, γ = 98.86(2)° | iucr.org |
| 1,2:5,6-di-O-isopropylidene-3-C-(triphenylstannylmethyl)-α-D-allofuranose | C₃₁H₃₆O₆Sn | Not specified | Not specified | C–Sn–C angles: 103.8(3)° to 114.9(5)° | rsc.org |
| 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose | C₂₁H₂₉NO₇ | Orthorhombic | P2₁2₁2₁ | a = 5.6668(2) Å, b = 16.3274(6) Å, c = 23.3614(8) Å | researchgate.net |
Analysis of Furanose Ring Conformations in Crystalline State
The five-membered furanose ring in this compound derivatives is not planar and adopts puckered conformations, which are crucial for its chemical reactivity and biological activity. The principal conformations are described as either envelope (E) or twist (T) forms. uni-kiel.de X-ray crystallography has been instrumental in determining the precise conformation of the furanose ring in the solid state for several derivatives.
A notable finding is the conformation of the furanose ring in 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose, which adopts a conformation close to oT₄. iucr.orgnih.gov This is considered an unusual conformation for 3-C-monosubstituted 3-deoxy-1,2-O-isopropylidene-α-d-allofuranoses, as previously reported structures typically exhibit conformations between 3E and 3T₄. iucr.orgnih.govresearchgate.net The pseudorotational phase angle (P) for this compound was calculated to be 70°. nih.gov In this oT₄ conformation, the O1 and C4 atoms deviate significantly from the plane formed by atoms C1, C2, and C3. iucr.orgnih.gov
In contrast, the furanose ring in 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose adopts an envelope conformation close to C3-exo, where the carbon atom bearing the benzyl carbamate (B1207046) substituent is the flap of the envelope. researchgate.net For 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose, both the furanosidic ring and the fused isopropylidene ring are in twisted conformations. iucr.org
The table below summarizes the observed furanose ring conformations for different this compound derivatives in their crystalline state.
| Compound Name | Furanose Ring Conformation | Reference |
|---|---|---|
| 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose | oT₄ (twist) | iucr.orgnih.gov |
| 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose | Twist | iucr.org |
| 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose | C3-exo (envelope) | researchgate.net |
The fused dioxolane rings in these derivatives also adopt non-planar conformations. For example, in 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose, both the fused and the substituent dioxolane rings have twisted conformations. nih.gov Similarly, in 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose, the fused and terminal dioxolane rings both adopt envelope conformations. researchgate.net
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. These interactions, though often weak, collectively determine the stability and physical properties of the crystalline material. In the context of this compound derivatives, a variety of intermolecular forces, primarily hydrogen bonds and weaker C–H···O contacts, have been identified.
In the crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose, there are no strong hydrogen bonds. iucr.orgnih.gov Instead, the crystal packing is governed by weak C–H···O hydrogen bonds that link the molecules together to form a three-dimensional network. iucr.orgresearchgate.net The crystal packing of this compound can be viewed along the b-axis, where the hydrogen bonds are represented as dashed lines. researchgate.net
In the case of 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose, the molecules are linked by both N–H···O and C–H···O hydrogen bonds, which form chains that propagate along the b-axis direction. researchgate.net
A different type of interaction is observed in organostannyl derivatives. For 1,2:5,6-di-O-isopropylidene-3-C-(triphenylstannylmethyl)-α-D-allofuranose, a notable intramolecular interaction exists where the oxygen atom at C(3) is located 3.01(1) Å away from the tin atom. rsc.org In 3-C-(dibutyliodostannyl)methyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose, the tin atom has a distorted trigonal bipyramidal geometry with an axial Sn—O interaction distance of 2.68(2) Å. rsc.org
The table below provides a summary of the key intermolecular interactions identified in the crystal structures of selected this compound derivatives.
| Compound Name | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose | Weak C–H···O contacts | Three-dimensional network | iucr.orgresearchgate.netnih.gov |
| 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose | O–H···O hydrogen bonds, C–H···O interactions | Chains along and iucr.org directions | iucr.org |
| 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose | N–H···O and C–H···O hydrogen bonds | Chains along the b-axis | researchgate.net |
| 1,2:5,6-di-O-isopropylidene-3-C-(triphenylstannylmethyl)-α-D-allofuranose | Intramolecular Sn···O interaction (3.01(1) Å) | - | rsc.org |
| 3-C-(dibutyliodostannyl)methyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Intramolecular Sn—O interaction (2.68(2) Å) | - | rsc.org |
Conformational Analysis and Theoretical Modeling of Allofuranose Ring Systems
Furanose Ring Conformation and Pseudorotation Dynamics
The furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) and twist (T) forms. This dynamic behavior is characterized by the concept of pseudorotation, a continuous phase shift between various envelope and twist conformations.
The conformation of allofuranose rings in solution is primarily investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Multidimensional NMR techniques are employed to determine stereochemical and conformational relationships. doi.org Key experimental parameters include:
J-coupling Constants: Three-bond proton-proton coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons, providing crucial information about the ring's pucker.
Nuclear Overhauser Effect (NOE): NOE data provides information on through-space distances between protons. For instance, the presence or absence of an NOE between H1 and H4 protons can help distinguish between different puckering domains (North vs. South). csic.es These experimental constraints are essential for building and validating accurate models of the furanose ring in its solution state. doi.org
Computational chemistry serves as a powerful tool to complement experimental data and to explore the energetics of different conformations.
Molecular Mechanics (MM2): MM2 is a force-field method used for computer-assisted model building and energy minimization. It has been successfully used concurrently with NMR data to identify and optimize the structures of substituted allofuranose derivatives. doi.org
Density Functional Theory (DFT): DFT calculations are quantum mechanical methods used to optimize molecular geometries and predict various properties, including NMR parameters. semanticscholar.org DFT has been employed to examine candidate structures, assess their relative energies, and investigate reaction transition states. acs.org For carbohydrates, DFT at levels like B3LYP/6-31G(d) is used to calculate the energies of different conformers and the transition states between them. semanticscholar.orgacs.org
More advanced computational techniques provide a dynamic picture of the conformational landscape.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into the dynamic equilibrium of different conformers and their relative populations. specificpolymers.comresearchgate.net These simulations can predict structure–property relationships and accelerate the discovery process by reducing experimental costs. specificpolymers.com
MA'AT (Molecular Torsional Angle Trajectory) Analysis: MA'AT analysis is a modern experimental method that uses a large set of experimental NMR spin-coupling constants to generate an unbiased model of molecular flexibility, such as furanose ring pseudorotation. nih.govnsf.gov While traditional methods like PSEUROT rely on a limited set of NMR data, MA'AT analysis employs more than 20 spin-coupling constants, providing more reliable and detailed models of multi-state conformational equilibria in solution without requiring assumptions to make the analysis tractable. nih.govnsf.gov This technique promises to improve experimental models of sugar ring behavior in complex biological systems. nsf.gov
The conformation of a furanose ring can be precisely described by two pseudorotational parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The phase angle P defines the specific envelope (E) or twist (T) conformation on the pseudorotational wheel.
Crystal structure analyses of various alpha-D-allofuranose derivatives have revealed specific conformational preferences. For example, a 3-C-substituted derivative was found to have a conformation between ³E and ³T₄. iucr.org Another derivative, 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose, adopts a conformation close to ᴼT₄, which is considered unusual. iucr.orgnih.gov
| Compound Derivative | Furanose Ring Conformation | Pseudorotational Phase Angle (P) | Reference |
|---|---|---|---|
| C11H20O8S derivative | ³T₄ | 31.3° | iucr.orgresearchgate.net |
| 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose | ᴼT₄ | 70° | iucr.orgnih.gov |
| General 3-C-monosubstituted 3-deoxy-1,2-O-isopropylidene-α-D-allofuranoses | Between ³E and ³T₄ | Not specified | iucr.orgnih.gov |
Side Chain Conformation and its Influence on Molecular Geometry
In a study of various furanoside derivatives, the allofuranose derivative (compound 11 in the study), which has a ribo configuration of the key C2-C3-C4 stereotriad, was found to adopt the predicted gt conformation for its side chain. nih.gov This specific side chain conformation results in a "sickle" shape for the C2-C6 carbon chain, demonstrating how the stereochemistry of the ring dictates the spatial arrangement of the exocyclic fragment. nih.gov
Stereoelectronic Effects and Anomeric Preferences in Allofuranose Derivatization
Stereoelectronic effects are crucial in carbohydrate chemistry, dictating the stability and reactivity of different conformations and the stereochemical outcome of reactions. The anomeric effect, a primary example, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position rather than the sterically less hindered equatorial position in pyranose rings. scripps.edu This effect is a specific case of a more general preference for gauche conformations in systems with heteroatoms. scripps.edu
In furanose systems, including allofuranose, both steric and stereoelectronic effects influence the outcome of derivatization reactions at the anomeric center, leading to mixtures of α and β anomers. The final product ratio is often a result of competing influences. For example, in the C-glycosylation of some furanoses, steric hindrance at C2 may favor a β-attack, while the transition state for an α-attack might be stabilized by stereoelectronic factors (the kinetic anomeric effect). nih.govsci-hub.se The stereochemistry of substituents on the furanose ring plays a dominant role; altering the configuration at a single carbon can reverse the preferred anomeric outcome of a reaction. nih.gov
Reaction Kinetics and Mechanistic Investigations Involving Alpha D Allofuranose
Kinetic Studies of Epimerization Reactions
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a key reaction in carbohydrate chemistry. Kinetic studies of these reactions provide valuable information about the reaction rates, energy barriers, and the intermediates involved.
Determination of Activation Energies and Reaction Intermediates
Kinetic investigations into the epimerization of a derivative of alpha-D-allofuranose, specifically 1,2:5,6-di-O-isopropylidene-3-C-nitromethyl-α-D-allofuranose, have been conducted to understand its conversion to the corresponding D-gluco isomer. nii.ac.jp In the presence of a small amount of sodium methoxide (B1231860) in nitromethane, this kinetically-controlled product rapidly epimerizes to the thermodynamically more stable gluco isomer at room temperature. nii.ac.jp
The rate of this epimerization was studied at various temperatures, allowing for the determination of the activation energy. nii.ac.jp A plot of the logarithm of the rate constant (log k) against the reciprocal of the absolute temperature (1/T) yielded a linear relationship, from which the activation energy for the epimerization was calculated to be 75 ± 8 kJ/mol. nii.ac.jpoup.com This value represents the minimum energy required for the reactant molecules to overcome the energy barrier and transform into the product. libretexts.org
The proposed intermediate in this epimerization reaction is 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. nii.ac.jpoup.com This was confirmed through experiments using a ¹⁴C-labelled starting material, where the radioactivity was quantitatively transferred to the gluco isomer, supporting the proposed pathway. nii.ac.jp
| Reaction | Activation Energy (kJ/mol) | Intermediate |
| Epimerization to D-gluco isomer | 75 ± 8 | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose |
Mechanisms of Derivatization and Functionalization Reactions
The derivatization and functionalization of this compound are essential for synthesizing a wide range of complex carbohydrates and glycoconjugates. Understanding the mechanisms of these reactions is key to achieving desired regio- and stereoselectivity.
Catalytic Mechanisms (e.g., Cu-Al mixed oxide catalysis)
Copper-aluminum (Cu-Al) mixed oxides have emerged as efficient heterogeneous catalysts for various organic transformations, including the synthesis of 1,2,3-triazole derivatives from sugars. mdpi.comresearchgate.netresearchgate.netroyalsocietypublishing.org These catalysts are particularly useful in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. mdpi.comresearchgate.net
In the synthesis of allofuranose-linked 1,2,3-triazole derivatives, a Cu-Al mixed oxide/sodium ascorbate (B8700270) system has been shown to be a highly reactive and recyclable catalyst. researchgate.netroyalsocietypublishing.org This system facilitates the three-component reaction between an alkyne derivative of allofuranose diacetonide, sodium azide (B81097), and a benzyl (B1604629) chloride to produce the corresponding 1,4-disubstituted 1,2,3-triazole with high regioselectivity. researchgate.netresearchgate.net The reaction proceeds smoothly in an ethanol/water mixture under microwave irradiation at 80°C, affording the desired product in good yields (53-89%) within a short reaction time of 10 minutes. mdpi.comresearchgate.net
The proposed mechanism involves the in situ reduction of copper(II) species in the mixed oxide to the catalytically active copper(I) by sodium ascorbate. royalsocietypublishing.org The copper(I) then catalyzes the cycloaddition between the azide and the terminal alkyne to form the triazole ring. mdpi.comresearchgate.net This heterogeneous catalytic system offers significant advantages over traditional homogeneous catalysts, including easier removal of the catalyst from the reaction mixture and potential for recycling. researchgate.netroyalsocietypublishing.org
Anomalous Reaction Kinetics and Steric Inhibition in Acid-Catalyzed Hydrolysis
While acid-catalyzed hydrolysis is a common method for removing protecting groups in carbohydrate chemistry, unexpected kinetic behavior can arise due to steric and electronic effects within the molecule.
An interesting anomaly has been observed in the acid-catalyzed hydrolysis of the 5,6-O-isopropylidene group in 3-O-protected D-allofuranose derivatives. researcher.lifeelte.huresearchgate.net Specifically, the presence of a 3-O-imidazole sulfonyl moiety leads to a significant inhibition of the typically rapid and complete removal of the 5,6-O-isopropylidene group. researcher.liferesearchgate.net
This inhibition is attributed to a critical steric interaction between the isopropylidene group and the imidazole (B134444) ring. researcher.liferesearchgate.net X-ray crystallographic data and solution-state Nuclear Overhauser Effect (NOE) data have revealed a specific orientation of the imidazole ring that physically hinders the approach of the hydronium ion required for the hydrolysis to proceed. researcher.liferesearchgate.net Advanced computational modeling has further elucidated this phenomenon, providing a plausible mechanism for the observed inhibition. researcher.life These findings highlight how specific ring orientations and steric effects can dramatically alter the kinetics of a normally straightforward reaction, offering valuable insights into the interplay of protecting groups in carbohydrate synthesis. researcher.liferesearchgate.net
Alpha D Allofuranose As a Key Intermediate in Chemical Synthesis and Biological Research
Building Block for Complex Glycosyl Structures and Glycomimetics
Alpha-D-allofuranose and its derivatives serve as foundational synthons for the construction of complex glycosyl structures and glycomimetics. Glycomimetics are molecules that mimic the structure of carbohydrates and can interfere with the biological processes involving native sugars. The synthesis of these complex molecules often relies on the strategic use of protecting groups and the activation of the anomeric center of carbohydrate building blocks like allofuranose to form new glycosidic bonds.
One of the challenges in oligosaccharide synthesis is controlling the stereochemistry of the glycosidic linkage. The inherent stereochemistry of this compound can be exploited to direct the formation of specific anomers. For instance, derivatives of allofuranose can be converted into glycosyl donors, such as glycosyl halides or phosphates, which are then reacted with glycosyl acceptors to form oligosaccharides.
C-glycosides and S-glycosides are important classes of glycomimetics where the anomeric oxygen is replaced by a carbon or sulfur atom, respectively. researchgate.net This modification confers resistance to enzymatic hydrolysis, a desirable property for potential therapeutic agents. researchgate.net Synthetic strategies to form these linkages often involve the reaction of a nucleophilic carbon or sulfur source with an electrophilic anomeric center of a suitably protected allofuranose derivative. researchgate.net
Table 1: Examples of Complex Glycosyl Structures and Glycomimetics
| Compound Class | Synthetic Approach | Key Intermediate |
| O-linked Oligosaccharides | Glycosylation reaction | Activated this compound glycosyl donor |
| C-Glycosides | Reaction with carbon nucleophiles | Protected this compound derivative |
| S-Glycosides | Reaction with sulfur nucleophiles | Protected this compound derivative |
Precursor for Bioactive Carbohydrate Derivatives
The unique structural features of this compound make it a valuable precursor for the synthesis of various bioactive carbohydrate derivatives. These derivatives often exhibit interesting biological activities, including potential therapeutic applications.
A significant area of research has been the synthesis of nucleoside analogues derived from allofuranose. For example, 3-C-(dimethoxy)phosphinyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose has been synthesized and serves as a precursor for modified nucleosides. madridge.org The modification of the sugar moiety of a nucleoside can have a profound impact on its biological activity, including its antiviral and anticancer properties.
Furthermore, derivatives of allofuranose have been used to create compounds with potential bioactivity. For instance, the synthesis of 3-azido-3-deoxy-D-allofuranose derivatives provides a route to amino sugars, which are components of many biologically active natural products, including antibiotics. researchgate.netnih.gov
Table 2: Examples of Bioactive Carbohydrate Derivatives from this compound
| Derivative Class | Synthetic Precursor | Potential Biological Activity |
| Phosphonate Nucleosides | 3-C-(dimethoxy)phosphinyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Antiviral, Anticancer |
| Aminosugars | 3-azido-3-deoxy-D-allofuranose derivatives | Antibiotic |
Role in the Synthesis of Carbohydrate-Based Amino Acids and Peptide Mimetics
The incorporation of sugar moieties into peptide structures can lead to peptidomimetics with enhanced stability and novel biological activities. While the direct synthesis of carbohydrate-based amino acids and peptide mimetics from this compound is not extensively documented in the provided search results, the synthesis of 3-amino-3-deoxy-allofuranose derivatives suggests its potential as a scaffold for such molecules. researchgate.net These amino sugar derivatives could, in principle, be incorporated into peptide chains to create glycopeptides or peptide mimetics.
Application in the Construction of Nucleoside and Spiropseudonucleoside Scaffolds
This compound derivatives are valuable starting materials for the synthesis of various nucleoside analogues. The furanose ring serves as the scaffold for the attachment of a nucleobase, and modifications to the sugar can lead to compounds with altered biological properties. The synthesis of alpha-nucleosides, where the nucleobase is in an alpha-configuration at the anomeric center, has been explored using lyxofuranosyl derivatives, which are stereoisomers of allofuranose. nih.gov
Spironucleosides are a class of conformationally restricted nucleosides where the anomeric carbon is part of a spirocyclic ring system. nih.gov This structural feature locks the conformation of the sugar ring and the orientation of the nucleobase. While the synthesis of spironucleosides from various furanoses has been reported, specific examples detailing the use of this compound as the starting material for spiro-pseudonucleosides were not prominent in the provided search results. nih.govthieme-connect.de However, the general synthetic strategies developed for other furanoses could potentially be adapted to allofuranose derivatives. nih.gov
Q & A
Q. What strategies resolve contradictions between computational predictions and experimental data for α-D-allofuranose’s biological activity?
- Methodological Answer : Cross-validation using multiple computational tools (e.g., molecular dynamics, QSAR) and in vitro assays (e.g., antimicrobial or antifungal tests) identifies outliers. Meta-analyses of published datasets and controlled replication studies address reproducibility issues .
AlphaMissense predictions for human genetic variation research_v71:14:02
Q. How can enzyme engineering improve the specificity of α-D-allofuranose production in biocatalytic systems?
- Methodological Answer : Directed evolution or rational design (e.g., site-saturation mutagenesis) targets active-site residues of isomerases/epimerases to enhance substrate selectivity. High-throughput screening with colorimetric assays (e.g., NADH-coupled reactions) identifies optimized variants .
Q. What are the challenges in analyzing α-D-allofuranose in complex biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix interference is minimized via solid-phase extraction (SPE) or derivatization (e.g., trimethylsilylation for GC-MS). Stable isotope-labeled internal standards improve quantification accuracy in LC-MS/MS workflows .
Methodological Best Practices
Q. What safety protocols are critical when handling α-D-allofuranose in laboratory settings?
- Methodological Answer : Follow guidelines for hygroscopic compounds: use desiccators and inert atmospheres. Toxicity screening (e.g., Ames test) precedes biological assays. Refer to SDS sheets for related furanoses (e.g., 6-O-α-D-glucopyranosyl-D-fructofuranose) for hazard mitigation .
Q. How should researchers design experiments to study α-D-allofuranose’s role in glycoconjugate synthesis?
- Methodological Answer : Employ regioselective glycosylation (e.g., trichloroacetimidate donors) with TEMPO oxidation to monitor reaction progress. MALDI-TOF MS and 2D-NMR (HSQC, NOESY) confirm conjugate structures .
Data Interpretation and Reporting
Q. What standards ensure reproducibility in reporting α-D-allofuranose research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
